5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Description
Structural Context within Keto-Valeric Acids and Aromatic Derivatives
Valeric acid, a five-carbon carboxylic acid, can feature a ketone group at various positions along its carbon chain, leading to a class of compounds known as keto-valeric acids or oxopentanoic acids. The position of this keto group is designated by Greek letters (α, β, γ, δ). In the case of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, the ketone is at the 5-position, making it a γ-keto acid derivative.
The presence of the 3,5-dimethylphenyl group, an aromatic moiety derived from m-xylene (B151644), introduces specific electronic and steric properties to the molecule. This aromatic ring is attached to the carbonyl carbon of the valeric acid chain, classifying the compound as an aryl ketone. This structural arrangement is a common motif in organic chemistry and is a precursor to a wide array of more complex molecules.
Historical Perspective of Analogous Compounds in Chemical Research
The synthesis of aromatic ketones, such as the parent structure of the title compound, has a rich history rooted in the development of carbon-carbon bond-forming reactions. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, stands as a cornerstone of synthetic organic chemistry and is the most prominent method for preparing such compounds. wikipedia.org This electrophilic aromatic substitution reaction allows for the attachment of an acyl group to an aromatic ring, a pivotal step in the creation of aryl ketones.
Historically, the reaction of cyclic anhydrides, like glutaric anhydride (B1165640), with aromatic compounds in the presence of a Lewis acid catalyst has been a standard method for producing γ-keto-aromatic acids. These reactions have been instrumental in the synthesis of polycyclic aromatic hydrocarbons and other complex molecular frameworks. The ability to introduce a keto-carboxylic acid functionality onto an aromatic ring in a single step has made this class of reactions highly valuable in both academic and industrial research for over a century.
Rationale for Academic Investigation of the Chemical Compound
The academic interest in this compound and its analogs stems from their utility as versatile synthetic intermediates. The bifunctional nature of the molecule, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations.
The carboxylic acid group can be converted into esters, amides, and acid chlorides, or it can participate in various coupling reactions. The ketone functionality can undergo reduction to an alcohol, be converted to an amine via reductive amination, or serve as a handle for further carbon-carbon bond formation through reactions like the Wittig or aldol (B89426) reactions.
This dual reactivity makes 5-aryl-5-oxovaleric acid derivatives valuable building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, compounds with similar structural motifs have been investigated for their potential biological activities. The ability to modify both the aromatic ring and the aliphatic chain allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents or functional materials. Therefore, the academic investigation of this compound is driven by its potential as a scaffold for the creation of novel and complex molecular architectures.
Detailed Research Findings
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The reaction mechanism involves the activation of glutaric anhydride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich m-xylene then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. The two methyl groups on the xylene ring are ortho- and para-directing; however, acylation at the 4-position (para to one methyl and ortho to the other) is sterically favored. Subsequent hydrolysis of the intermediate yields the final product, this compound.
While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, the synthesis and reactions of analogous 5-aryl-5-oxopentanoic acids are well-established. These compounds are frequently used as intermediates in multi-step synthetic sequences. For example, the ketone can be reduced, and the resulting alcohol can undergo intramolecular cyclization with the carboxylic acid to form lactones. Alternatively, the aromatic ring can undergo further substitution reactions, or the entire molecule can be used as a precursor for the synthesis of heterocyclic compounds.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Valeric acid |
| m-xylene (1,3-dimethylbenzene) |
| Glutaric anhydride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAQQMGZKWORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374421 | |
| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-45-6 | |
| Record name | 3,5-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Traditional methods for synthesizing this compound primarily rely on well-established reactions that form carbon-carbon bonds between aromatic and aliphatic precursors.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aromatic ketones. core.ac.uknih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethylbenzene (m-xylene), with an acylating agent, typically in the presence of a strong Lewis acid catalyst. wikipedia.orglscollege.ac.in
For the synthesis of this compound, the common reactants are glutaric anhydride (B1165640) and m-xylene (B151644). The reaction is typically catalyzed by aluminum chloride (AlCl₃). beyondbenign.org The mechanism begins with the reaction between glutaric anhydride and AlCl₃ to form a highly electrophilic acylium ion. This ion then attacks the electron-rich m-xylene ring. Due to the ortho- and para-directing effects of the two methyl groups on the aromatic ring, the acylation occurs at the 4-position, which is sterically accessible and electronically activated. A subsequent aqueous workup protonates the resulting carboxylate to yield the final γ-ketoacid product. lscollege.ac.in Because the ketone product can form a stable complex with the Lewis acid catalyst, a stoichiometric amount of the catalyst is generally required. wikipedia.orglscollege.ac.in
Reaction Scheme for Friedel-Crafts Acylation:
Arene: m-Xylene
Acylating Agent: Glutaric anhydride
Catalyst: Aluminum chloride (AlCl₃)
Product: this compound
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Aromatic Substrate | m-Xylene | C₈H₁₀ |
| Acylating Agent | Glutaric anhydride | C₅H₆O₃ |
| Catalyst | Aluminum chloride | AlCl₃ |
Coupling Reactions Utilizing Aromatic and Aliphatic Precursors
Coupling reactions offer an alternative pathway for the synthesis of γ-ketoacids and their derivatives. researchgate.net These methods involve the formation of carbon-carbon bonds, often catalyzed by transition metals like palladium. researchgate.net
One such method is the Heck coupling reaction, which can be used to synthesize various γ-ketoacid derivatives by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net While not a direct route to this compound, this methodology is fundamental for creating the broader class of γ-ketoacids. More recently, photoredox-catalyzed dual decarboxylative coupling has emerged as a single-step method for synthesizing γ-ketoacids from α-ketoacids and maleic anhydrides, releasing CO₂ as the only byproduct. nih.govacs.orgorganic-chemistry.org This innovative approach uses visible light and a photocatalyst to generate acyl radicals that can couple with various precursors. researchgate.net These modern coupling strategies provide versatile and often milder alternatives to traditional Friedel-Crafts conditions for constructing the γ-ketoacid framework.
Novel and Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for producing γ-ketoacids and their analogues, with a focus on controlling stereochemistry and employing environmentally benign catalysts.
Stereoselective and Asymmetric Synthesis Approaches for γ-Ketoacids and Analogues
The development of stereoselective methods is crucial for producing chiral molecules, which are often required in pharmaceutical applications. Asymmetric synthesis aims to create a specific enantiomer or diastereomer of a target molecule. mdpi.com For γ-ketoacids and their derivatives, several advanced strategies have been reported.
Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral γ-lactones with high yields and excellent enantioselectivity. rsc.org This method uses a formic acid-triethylamine mixture as a hydrogen source and proceeds through a reduction/lactonization sequence. rsc.org Furthermore, organocatalytic approaches have been developed for the enantioselective synthesis of α-stereogenic γ-keto esters. researchgate.net These reactions can involve the stereoselective addition of synthons to nitroalkenes or other acceptors under mild conditions, yielding products with high optical purity. researchgate.net Such methods are key to accessing chiral building blocks that are analogues of this compound. nih.gov
Biocatalytic Pathways for Structural Analogues
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and environmentally friendly reaction conditions. nih.gov While specific biocatalytic routes to this compound are not widely documented, pathways for producing structural analogues of γ-ketoacids are well-established.
For instance, ketoreductases can be used for the stereoselective reduction of prochiral γ-keto nitriles, which are precursors to chiral γ-hydroxy nitriles. researchgate.net These intermediates can then be hydrolyzed to form chiral γ-lactones, which are valuable synthetic intermediates. researchgate.net Additionally, enzymes like transketolase can catalyze carbon-carbon bond formation to produce α,α'-dihydroxyketones, showcasing the potential of enzymes in synthesizing complex keto-acid structures. ucl.ac.uk The engineering of enzymes and metabolic pathways in microorganisms like Saccharomyces cerevisiae also opens avenues for the de novo production of aromatic chemicals and their derivatives from simple sugars like glucose. oup.com These biocatalytic platforms offer a sustainable approach to producing complex chemical structures. nih.gov
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is essential for maximizing product yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, particularly via the Friedel-Crafts acylation, several parameters can be adjusted.
The choice of Lewis acid catalyst, its concentration, and the solvent can significantly impact the reaction's efficiency and selectivity. nih.gov While aluminum chloride is common, other catalysts or solid acid catalysts can offer advantages such as easier separation and reduced environmental impact. beyondbenign.org The reaction temperature and the order of reagent addition are also critical. The "Perrier addition" procedure, where the acylating agent and catalyst are pre-mixed before the aromatic substrate is added, can sometimes lead to higher yields and better selectivity compared to other methods. core.ac.uknih.gov The use of techniques such as ultrasound irradiation has also been explored to accelerate Friedel-Crafts reactions and improve efficiency. nih.gov Response surface methodology can be employed to systematically study the relationship between variables like catalyst amount, reaction time, and temperature to identify the optimal conditions for maximizing the yield of the desired product. nih.gov
| Parameter | Variables/Options | Potential Impact |
|---|---|---|
| Catalyst | AlCl₃, FeCl₃, Zeolites, Solid Acids | Activity, Selectivity, Recyclability |
| Solvent | 1,2-dichloroethane, Carbon disulfide, Ionic Liquids | Reactant Solubility, Reaction Rate, Selectivity |
| Temperature | Varies (e.g., 0°C to boiling point of solvent) | Reaction Rate, Byproduct Formation |
| Addition Procedure | Standard vs. Perrier Addition | Yield, Isomer Distribution |
| Energy Source | Conventional Heating vs. Ultrasound | Reaction Time, Energy Consumption |
Purification Techniques for Academic Synthesis
In a typical academic laboratory setting, the purification of a crude solid product like this compound would likely involve one or a combination of the following standard techniques: recrystallization, column chromatography, and acid-base extraction.
Recrystallization is a primary and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities would either be insoluble at high temperatures or remain soluble at low temperatures. For compounds like this compound, which possess both aromatic and carboxylic acid moieties, a range of solvents from nonpolar to polar can be screened. Common choices might include ethanol, methanol (B129727), ethyl acetate (B1210297), toluene, or mixtures of solvents such as ethanol/water or ethyl acetate/hexane (B92381). The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent, and dried. For analogous compounds, such as 3,5-dimethylbenzoic acid, recrystallization from low-carbon alcohols like methanol has been reported to yield high purity products.
Column Chromatography is another powerful purification technique, particularly useful for separating the target compound from impurities with similar solubility properties or when dealing with oily or non-crystalline crude products. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. The separation is based on the differential adsorption of the compounds onto the stationary phase. A solvent system (eluent) is chosen to move the compounds down the column at different rates. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used as the eluent. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively separate compounds with a range of polarities. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated.
Acid-Base Extraction is a liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group. The crude product mixture, dissolved in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane), can be treated with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with hydrochloric acid) to regenerate the neutral, water-insoluble carboxylic acid, which precipitates out and can be collected by filtration or extracted back into a fresh portion of organic solvent. This method is particularly effective for removing neutral or basic impurities.
The choice of purification method or combination of methods depends on the nature and quantity of the impurities present in the crude product. Often, a preliminary purification by extraction is followed by a final purification step of recrystallization to obtain a highly pure sample of this compound suitable for characterization and further use.
Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Assignment
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid are not available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Experimental infrared absorption frequencies required for the analysis of the functional groups present in this compound have not been reported.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis
While the molecular formula is C₁₃H₁₆O₃, specific mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation patterns, could not be located.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of the crystal structure of this compound having been determined via X-ray crystallography. Consequently, information regarding its solid-state conformation, bond lengths, and angles is unavailable.
Due to the absence of specific research findings for this compound, a scientifically accurate and detailed article that adheres to the provided outline cannot be generated.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for providing a microscopic view of molecular structure and properties. mdpi.com These methods are instrumental in understanding the behavior of molecules like 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It provides valuable information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. chalcogen.ro A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro
For aromatic keto acids, the HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the carbonyl groups and the carboxylic acid moiety. This distribution indicates that the aromatic ring acts as the primary electron donor, and the keto and acid groups act as electron acceptors. In a study on a related compound, 2,4-dioxo-4-phenylbutanoic acid, quantum chemical calculations were used to identify chemical reactivity descriptors through the analysis of these frontier molecular orbitals. researchgate.net Analysis of such systems allows for the calculation of various quantum chemical parameters that describe the molecule's reactivity.
Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1/η | Reciprocal of hardness |
This table represents typical parameters derived from HOMO and LUMO energies in DFT studies. The values are dependent on the specific molecule and the level of theory used.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of varying electron density, typically color-coded where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl and carboxylic acid groups, as these are the most electronegative atoms in the molecule. dergipark.org.tr These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), marking it as a primary site for nucleophilic attack. The aromatic ring would show a moderately negative potential above and below the plane of the ring, characteristic of π-electron systems.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer, hyperconjugation, and delocalization effects. researchgate.net This method evaluates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. A higher E(2) value indicates a stronger interaction.
In molecules containing carbonyl and carboxyl groups, significant intramolecular interactions are expected. For instance, NBO analysis often reveals strong hyperconjugative interactions involving the lone pairs of the oxygen atoms. A key interaction would be the delocalization of an oxygen lone pair (n) to an adjacent anti-bonding orbital (π), such as n(O) → π(C=O). This type of interaction contributes to the stabilization of the molecule. researchgate.net Studies on similar molecules, like 2,4-dioxo-4-phenylbutanoic acid, have utilized NBO analysis to understand electron populations and charge delocalization within the system. researchgate.net
Table 2: Representative Intramolecular Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(O) of C=O | π*(C-C)aromatic | High | Hyperconjugation, charge delocalization |
| π(C=C)aromatic | π*(C=O) | Moderate | Conjugation between ring and keto group |
| LP(O) of OH | σ*(C-O) | Moderate | Hyperconjugation |
This table shows hypothetical but representative NBO interactions and their relative stabilization energies for an aromatic keto acid. LP denotes a lone pair.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgmdpi.com For a molecule like this compound, which possesses a flexible valeric acid chain, MD simulations are particularly useful for exploring its conformational landscape. The five rotatable bonds in the aliphatic chain allow the molecule to adopt numerous conformations. chemscene.com MD simulations can predict the most stable (lowest energy) conformations and the energy barriers between them.
Furthermore, MD simulations can provide insight into intermolecular interactions, such as how molecules of the keto acid might interact with each other or with solvent molecules. nih.gov In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. mdpi.com Simulations can model these interactions and predict their strength and geometry, which are crucial for understanding the crystal packing and physical properties of the compound.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
Computational chemistry, particularly DFT, is widely used to predict spectroscopic parameters with a high degree of accuracy. biointerfaceresearch.com Calculated vibrational frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular motions. documentsdelivered.com For this compound, key vibrational modes include the C=O stretching of the ketone and the carboxylic acid, the O-H stretching of the acid, and various C-H and C=C stretching modes of the aromatic ring.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. The accuracy of these predictions provides confidence in the computationally determined geometry of the molecule.
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H stretch | ~3500-3600 |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| Aliphatic Chain | C-H stretch | ~2850-2960 |
| Ketone | C=O stretch | ~1700-1720 |
These are typical, unscaled frequency ranges predicted by DFT calculations for the specified functional groups.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction, where 3,5-dimethylbenzene (m-xylene) reacts with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃.
Computational studies on the Friedel-Crafts acylation mechanism have revealed the critical roles of the Lewis acid and any co-catalysts. researchgate.netdergipark.org.tr DFT calculations can model the formation of the key electrophilic intermediate, the acylium ion, from the interaction of the anhydride with the Lewis acid. researchgate.net By calculating the activation energies for the subsequent steps—the electrophilic attack on the aromatic ring to form a σ-complex (Wheland intermediate) and the final deprotonation to restore aromaticity—the rate-determining step of the reaction can be identified. These computational pathways provide a detailed, step-by-step understanding of how the reaction proceeds, complementing experimental kinetic studies. orientjchem.org
Reactivity and Reaction Mechanism Investigations
Chemical Transformations of the Ketone Moiety
The ketone group, with its electrophilic carbonyl carbon and lone pair-bearing oxygen, is a primary site for a multitude of chemical reactions. These include reductions to alcohols and alkanes, as well as nucleophilic additions and condensation reactions.
Reduction Reactions to Alcohol and Alkane Derivatives
The ketone functionality of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, yielding alcohol and alkane derivatives, respectively.
The reduction to the corresponding secondary alcohol, 5-(3,5-Dimethylphenyl)-5-hydroxyvaleric acid, can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for ketones and aldehydes over carboxylic acids. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The borohydride ion delivers a hydride to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol.
Complete reduction of the ketone to an alkane, yielding 5-(3,5-Dimethylphenyl)pentanoic acid, requires more forceful conditions. Two classical methods for this deoxygenation are the Clemmensen and Wolff-Kishner reductions. The Clemmensen reduction is performed under acidic conditions, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This method is particularly effective for aryl ketones. The Wolff-Kishner reduction, on the other hand, is carried out under basic conditions. The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄), which is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. The choice between these two methods depends on the presence of other acid- or base-sensitive functional groups in the molecule. Given that the carboxylic acid is tolerant to both conditions, either method could be employed.
Table 1: Reduction Reactions of the Ketone Moiety
| Product | Reagents and Conditions |
|---|---|
| 5-(3,5-Dimethylphenyl)-5-hydroxyvaleric acid | Sodium borohydride (NaBH₄), Methanol, Room temperature |
| 5-(3,5-Dimethylphenyl)pentanoic acid | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl), Heat (Clemmensen) |
| 5-(3,5-Dimethylphenyl)pentanoic acid | Hydrazine (N₂H₄), Potassium hydroxide (KOH), Diethylene glycol, Heat (Wolff-Kishner) |
Nucleophilic Additions and Condensation Reactions
The electrophilic nature of the ketone's carbonyl carbon makes it susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 5-(3,5-dimethylphenyl)-5-hydroxy-5-methylvaleric acid.
Condensation reactions provide a pathway to form new carbon-carbon double bonds. The Wittig reaction, for example, involves the reaction of the ketone with a phosphorus ylide (a triphenylphosphorane). This reaction is a versatile method for the synthesis of alkenes. Similarly, the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, can also be used and often provides better yields of the E-alkene. Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the ketone with a compound containing an active methylene group, catalyzed by a weak base. However, the reactivity of ketones in Knoevenagel condensations is generally lower than that of aldehydes.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is another versatile functional group in the molecule, allowing for the formation of various derivatives such as esters and amides.
Esterification and Amidation
Esterification of this compound can be readily achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For example, refluxing the acid with methanol and a catalytic amount of sulfuric acid will produce methyl 5-(3,5-dimethylphenyl)-5-oxovalerate.
Amidation, the formation of an amide, typically requires the activation of the carboxylic acid, as amines are basic and will react with the acid to form a salt. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. For instance, reacting this compound with benzylamine (B48309) in the presence of DCC would yield N-benzyl-5-(3,5-dimethylphenyl)-5-oxovaleramide.
Table 2: Esterification and Amidation Reactions
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| Methanol | Sulfuric acid (catalyst), Reflux | Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate |
| Benzylamine | Dicyclohexylcarbodiimide (DCC) | N-benzyl-5-(3,5-dimethylphenyl)-5-oxovaleramide |
Aromatic Ring Functionalization
The 3,5-dimethylphenyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The two methyl groups are ortho-, para-directing and activating. Due to their meta-relationship to each other, their directing effects reinforce each other, directing incoming electrophiles to the positions ortho and para to both methyl groups. The positions ortho to one methyl group and para to the other (positions 2, 4, and 6) are the most activated sites for substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, which would be expected to yield a mixture of nitro-substituted derivatives, with the nitro group predominantly at the 2, 4, or 6 positions. Halogenation, for instance, bromination, can be carried out with bromine in the presence of a Lewis acid catalyst like iron(III) bromide, or with a milder reagent like N-bromosuccinimide (NBS) for benzylic bromination if desired. Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic ring, again at the activated positions. The specific reaction conditions would determine the degree and regioselectivity of the substitution.
Table 3: Aromatic Ring Functionalization
| Reaction | Reagents and Conditions | Major Product(s) |
|---|---|---|
| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Mixture of 2/4/6-nitro derivatives |
| Bromination | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Mixture of 2/4/6-bromo derivatives |
| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Mixture of 2/4/6-sulfonic acid derivatives |
Article on this compound: Reactivity and Mechanistic Investigations Deferred Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific reactivity and reaction mechanisms of the chemical compound This compound . While general principles of aromatic chemistry provide a theoretical framework for its expected behavior, specific experimental data, and in-depth mechanistic studies directly pertaining to this molecule are not sufficiently documented in publicly accessible research to fulfill the requested article structure.
The intended article was to focus on the following aspects of the compound's chemistry:
Synthesis and Exploration of Derivatives
Modification of the Aromatic Ring System (e.g., via halogenation, alkoxylation)
The 3,5-dimethylphenyl moiety of the parent compound serves as a template for aromatic substitution reactions, enabling the introduction of various functional groups onto the ring. These modifications can significantly alter the electronic properties and steric profile of the molecule.
Electrophilic aromatic substitution reactions are a primary method for functionalizing the aromatic ring. Halogenation, for instance, can be achieved using N-halosuccinimides or other halogen sources, potentially with transition-metal catalysis. beilstein-journals.org The directing effects of the alkyl and acyl groups on the ring influence the position of substitution. The existence of compounds such as 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid suggests that such halogenations are synthetically accessible. bldpharm.com Similarly, alkoxylation can introduce alkoxy groups, further diversifying the electronic nature of the aromatic system. These modifications are foundational steps for creating a library of analogues with tailored properties.
Table 1: Potential Aromatic Ring Modifications
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Catalyst | Bromo-substituted derivatives |
| Chlorination | N-Chlorosuccinimide (NCS), Catalyst | Chloro-substituted derivatives |
Derivatization of the Valeric Acid Chain
The valeric acid chain, with its terminal carboxylic acid and a ketone at the 5-position, offers numerous opportunities for chemical derivatization. These transformations can lead to the formation of new cyclic and acyclic structures.
Lactonization to γ-Valerolactone Analogues
The 5-oxo-acid structure is a precursor for the formation of γ-lactone rings. Intramolecular cyclization, typically following the reduction of the ketone at the C5 position to a hydroxyl group, can yield γ-valerolactone analogues. This transformation is analogous to the well-established conversion of levulinic acid to γ-valerolactone (GVL), a significant biomass-derived platform chemical. mdpi.comresearchgate.net The reduction of the ketone can be achieved using various reducing agents, and the subsequent acid-catalyzed dehydration and cyclization leads to the stable five-membered lactone ring. nih.gov This process introduces a new stereocenter at the C5 position, opening avenues for stereoselective synthesis.
Formation of Amides, Esters, and Anhydrides
The carboxylic acid group is readily converted into a variety of functional derivatives, including amides, esters, and anhydrides. These reactions are fundamental in organic synthesis and are used to modify the polarity, reactivity, and biological properties of the parent molecule.
Amides: Amide formation is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or after converting the acid to a more reactive species like an acyl chloride. researchgate.netorganic-chemistry.org This allows for the introduction of a wide range of primary and secondary amine-containing substituents.
Esters: Esterification can be performed through several methods, including the Fischer esterification with an alcohol under acidic conditions, or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. organic-chemistry.orgnih.gov Esters are often used to mask the polarity of the carboxylic acid or to introduce specific functionalities. wikipedia.org
Anhydrides: Symmetric or mixed anhydrides can be prepared from the carboxylic acid. nih.gov A common method involves the reaction of the carboxylate with an acyl chloride. youtube.comkhanacademy.org Anhydrides are highly reactive acylating agents themselves and serve as useful intermediates in further synthetic transformations. libretexts.org
Table 2: Derivatization of the Carboxylic Acid Moiety
| Derivative | General Method | Reagents |
|---|---|---|
| Amides | Acylation | Amines, Coupling agents (e.g., DCC, T3P®) |
| Esters | Fischer Esterification | Alcohols, Acid catalyst |
Cyclization Reactions to Form Heterocyclic Systems (e.g., thiazolidinone, pyrrole (B145914), oxadiazole derivatives)
The bifunctional nature of 5-(3,5-dimethylphenyl)-5-oxovaleric acid makes it a valuable precursor for the synthesis of various heterocyclic systems. Both the ketone and carboxylic acid functionalities can participate in cyclization reactions to build new ring structures.
Thiazolidinone Derivatives: Thiazolidinones can be synthesized through multi-component reactions. researchgate.net For instance, the carboxylic acid moiety can be used to form an intermediate that then undergoes cyclization with a thiol-containing compound. Another pathway involves the ketone group reacting with an amine and a mercapto-acid to form the thiazolidinone ring, a common scaffold in medicinal chemistry. nih.govmdpi.com
Pyrrole Derivatives: The synthesis of pyrrole derivatives can be envisioned through several routes. The Paal-Knorr pyrrole synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net While the starting material is a 1,5-ketoacid, it can be chemically modified to create a suitable 1,4-dicarbonyl precursor for such cyclizations. nih.govmdpi.com
Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic motif. A standard synthetic route involves the cyclization of an acylhydrazone, which can be derived from an acid hydrazide. nih.govnih.gov The carboxylic acid of this compound can be converted to the corresponding acid hydrazide, which is then reacted with another carbonyl compound and subsequently cyclized, often under dehydrating conditions, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. kashanu.ac.irresearchgate.net
Stereochemical Aspects in Derivative Synthesis
The synthesis of derivatives from this compound can introduce chirality into the molecule, necessitating consideration of stereochemical outcomes.
A key reaction where stereochemistry becomes important is the aforementioned lactonization to form γ-valerolactone analogues. nih.gov The reduction of the prochiral ketone at the C5 position creates a chiral center. The use of stereoselective reducing agents can favor the formation of one enantiomer over the other. The subsequent cyclization then yields an optically active lactone. Controlling the stereochemistry at this position is crucial as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. nih.gov Further derivatization of other parts of the molecule must then account for the existing stereocenter to control the formation of diastereomers.
Biological Research Applications and Mechanisms Non Clinical
Investigation of Enzyme Inhibition and Receptor Binding Mechanisms of Action
Research into the precise mechanisms of action for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid involves evaluating its potential to inhibit enzymes and bind to cellular receptors. The ketone group within the molecule is a key feature, capable of forming hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. Furthermore, the substituents on the phenyl ring can influence the compound's binding affinity and specificity for various molecular targets.
While direct studies on this specific molecule are limited, research on related structures provides valuable insights. For instance, derivatives of 2-(3,5-dimethylphenyl)tryptamine have been synthesized and evaluated as potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor, with some derivatives showing an IC50 as low as 16 nM. nih.gov This suggests that the 3,5-dimethylphenyl moiety can be a critical component for high-affinity receptor binding. Similarly, other fatty acids have been shown to inhibit enzymes like 5α-reductase and bind to α1-adrenergic and muscarinic receptors. nih.gov The structural features of this compound, combining an aromatic ring with a carboxylic acid chain, indicate that it could potentially interact with a range of biological targets, a hypothesis that warrants further investigation.
Structure-Activity Relationship (SAR) Studies of the Parent Compound and its Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For aromatic compounds like this compound, SAR studies typically explore how modifications to different parts of the molecule affect its efficacy.
Key areas of modification and their potential impact include:
Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring are known to significantly alter biological activity. In studies of other bioactive molecules, the presence of methyl groups, such as those in the 3,5-positions of the target compound, can enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic binding pockets. Research on esterified diterpenoid alkaloid derivatives demonstrated that specific substitutions on a benzoyl ester, such as 3,5-dichloro substitution, led to significant antiproliferative potency. nih.gov
Keto and Carboxylic Acid Groups : These functional groups are often essential for interaction with biological targets through hydrogen bonding or ionic interactions. Esterification or reduction of these groups would likely have a profound effect on activity. In studies on quercetin (B1663063) derivatives, acylation at the 5-O-position was shown to generally improve antiproliferative activity. nih.gov
A comparative analysis of structurally similar compounds highlights the importance of the substitution pattern. For example, comparing 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid with 5-(2,5-Dimethylphenyl)-5-oxovaleric acid shows differences in lipophilicity and steric hindrance, which in turn affects their properties and applications as synthetic intermediates.
Exploration of Potential Biological Target Interactions and Cellular Uptake Mechanisms
Identifying the biological targets of this compound is a key goal of preclinical research. Its structure suggests potential interactions with enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators. For instance, arachidonate (B1239269) 5-lipoxygenase (ALOX5), an enzyme involved in producing proinflammatory leukotrienes, is a known target for compounds with structural similarities. researchgate.net
The mechanism by which the compound enters cells is also a critical area of study. The uptake of small molecules can occur through various energy-dependent and independent pathways. For nanoparticles, cellular uptake has been shown to be mediated by energy-dependent endocytosis, a process that is halted at low temperatures and can be blocked by metabolic inhibitors like sodium azide. nih.gov This process involves the cell membrane invaginating to form vesicles (endosomes) that transport the external material into the cell. nih.gov Given its size and chemical nature, it is plausible that this compound could utilize similar endocytic pathways or passive diffusion to cross the cell membrane.
In Vitro Cellular Studies (excluding human trials)
Cell-free assays are fundamental in early-stage research to determine a compound's direct effect on a specific biological target without the complexity of a cellular environment. These assays are used to quantify activities such as enzyme inhibition or receptor binding. For example, to test for phosphodiesterase 5 (PDE5) inhibition, a purified enzyme assay would be used to measure the compound's ability to block the enzyme's activity, typically yielding an IC50 value. nih.gov Similarly, radical scavenging assays, like those using DPPH (2,2-diphenyl-1-picrylhydrazyl), are cell-free methods to determine a compound's antioxidant potential. nih.gov Such assays would be essential first steps in characterizing the biochemical activity of this compound.
Once a direct interaction is confirmed, studies in cell lines are performed to understand the compound's effect in a biological context.
Antiproliferative Activity: The potential for this compound and its derivatives to inhibit cell growth has been explored by examining related compounds. The 2,5-dimethylphenyl scaffold is a feature in compounds, including some phenylpropanoids, that have been researched for activity against a range of microorganisms. mdpi.com Studies on other molecules have shown significant antiproliferative effects against various cancer cell lines. For instance, certain 5-O-acyl derivatives of quercetin displayed improved antiproliferative activity against HCT116 colon cancer and MDA-MB-231 breast cancer cell lines compared to the parent compound. nih.gov Another compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), was found to have higher antiproliferative activity on human melanoma A375 cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov These findings suggest that compounds with structures like this compound could be promising candidates for antiproliferative research.
Antimicrobial Activity: The antimicrobial potential of compounds containing a dimethylphenyl group has also been investigated. Novel compounds with N-2,5-dimethylphenyl substituents have shown antimicrobial activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. mdpi.com In one study, aminothiazole derivatives containing this moiety were active against linezolid-resistant S. aureus with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 32 µg/mL. mdpi.com However, other studies on different chemical scaffolds, such as para-alkoxyphenylcarbamic acid esters, have shown that activity can be highly specific, with some compounds being active against Candida albicans but practically inactive against Staphylococcus aureus and Escherichia coli. nih.gov This highlights the need for specific testing of this compound to determine its antimicrobial spectrum.
| Compound Class/Name | Activity Type | Cell Line/Organism | Result (e.g., IC50, MIC) | Source |
|---|---|---|---|---|
| 2-(3,5-dimethylphenyl)tryptamine derivative | Receptor Antagonism | Rat GnRH Receptor | IC50 = 16 nM | nih.gov |
| 1-(3,5-dichlorobenzoyl)delcosine | Antiproliferative | Human Tumor Cell Lines | Average IC50 = 9.3 µM | nih.gov |
| Aminothiazole derivative (Compound 3j) | Antimicrobial | Linezolid-resistant S. aureus | MIC = 1–2 µg/mL | mdpi.com |
| para-alkoxyphenylcarbamic acid ester (Compound 8i) | Antimicrobial | Candida albicans | MIC = 0.20 mg/mL | nih.gov |
Computational Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in rational drug design and for predicting potential biological targets. The process involves generating a 3D structure of the ligand (e.g., this compound) and fitting it into the binding site of a protein target whose structure has been determined experimentally (e.g., via X-ray crystallography). biointerfaceresearch.comnih.gov
Docking simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. biointerfaceresearch.com For example, in a study targeting the enzyme ALOX5 for pancreatic cancer, molecular docking was used to screen 27 compounds to identify those with the highest binding affinity. researchgate.net The results of docking can be visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govsamipubco.com These predictions can then guide the synthesis of new derivatives with improved binding and activity, forming a feedback loop with SAR studies. While specific docking studies for this compound are not widely published, this methodology represents a powerful tool for hypothesizing its biological targets and mechanism of action.
Advanced Analytical Method Development and Validation
Chromatographic Methodologies
Chromatography is a cornerstone for the separation and analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid from potential impurities and degradation products. Both high-performance liquid chromatography and gas chromatography serve distinct, critical roles in its analytical characterization.
The development of a stability-indicating HPLC method is essential for the accurate assay and impurity determination of this compound. researchgate.netpensoft.net Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with adequate resolution from all potential interfering substances.
Column Selection: A reversed-phase C18 column is typically the first choice for a molecule with the polarity and structure of this compound. The nonpolar stationary phase interacts effectively with the aromatic ring and alkyl groups of the molecule. A standard column dimension, such as 150 mm x 4.6 mm with a 5 µm particle size, generally provides a good balance between efficiency and backpressure. researchgate.net
Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired retention and separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netmdpi.com For an acidic compound like this, the pH of the aqueous phase is a key parameter. It is usually adjusted to a low pH (e.g., pH 2.5-3.5) using an acid like phosphoric acid or formic acid. This suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.
Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime. nih.gov Detection is typically performed using a UV detector set at a wavelength where the aromatic chromophore of the molecule exhibits maximum absorbance, for instance, around 225 nm. researchgate.net
Interactive Data Table: Example HPLC Method Parameters Below are typical starting parameters for an HPLC method developed for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar analytes. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Buffers the mobile phase to a low pH, suppressing analyte ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient | 30% B to 90% B over 15 min | Ensures elution of a wide range of polar and nonpolar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. pensoft.net |
| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |
| Detection | UV at 225 nm | Wavelength of high absorbance for the aromatic ketone chromophore. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Due to its low volatility and the presence of a polar carboxylic acid group, this compound is not suitable for direct analysis by gas chromatography (GC). uah.edu Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
A common derivatization strategy for carboxylic acids is esterification, for example, converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or acidic methanol. Trimethylsulfonium hydroxide (B78521) (TMSH) can also be used for rapid, one-step derivatization. jfda-online.com
Once derivatized, the resulting ester can be analyzed on a GC system. A mid-polarity capillary column, such as one with a diphenyl dimethylpolysiloxane stationary phase (e.g., HP-5), is often suitable for separating such derivatives. researchgate.net Detection can be accomplished using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation of the analyte and any related volatile impurities. researchgate.netresearchgate.net
Spectroscopic Analytical Techniques for Quantitative Analysis
While chromatography is used for separation, spectroscopic techniques are essential for detection and quantification. For quantitative analysis of this compound, UV-Visible (UV-Vis) spectroscopy is a primary method, often coupled with HPLC.
The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve. The Beer-Lambert law provides the basis for this quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbance. The absorbance of an unknown sample can then be used to determine its concentration by interpolation from this curve. pnrjournal.com
Interactive Data Table: Example UV-Vis Calibration Data The table below shows hypothetical data that could be used to generate a calibration curve for the quantitative analysis of this compound.
| Concentration (µg/mL) | Absorbance at λmax |
| 5.0 | 0.152 |
| 10.0 | 0.305 |
| 25.0 | 0.751 |
| 50.0 | 1.503 |
| 75.0 | 2.248 |
Validation of Analytical Procedures
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. usp.org It is a regulatory requirement and ensures the reliability and consistency of analytical data. ashdin.com The validation of the HPLC method for this compound would be performed according to International Council for Harmonisation (ICH) guidelines, assessing several key performance characteristics. nih.gov
Specificity/Selectivity : This ensures that the signal measured is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix components. pcdn.co It can be demonstrated by showing that the main peak is pure, for example, by using a photodiode array (PDA) detector to check for peak purity. pfigueiredo.org
Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and performing a linear regression of the peak area versus concentration. A correlation coefficient (r²) value of ≥0.999 is typically desired.
Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. ashdin.com Acceptance criteria are typically in the range of 98-102%.
Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision) : Analysis within the same laboratory, on the same day, with the same equipment.
Intermediate Precision : Analysis within the same laboratory but on different days or with different analysts or equipment. The precision is expressed as the Relative Standard Deviation (RSD), with an acceptance criterion typically of ≤2%.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com
Robustness : This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's reliability during normal usage. pfigueiredo.org
Interactive Data Table: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Assessment Method | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. Peak purity > 99%. |
| Linearity | Analyze 5-6 standards across a range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery study at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate injections of a standard solution. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability test on a different day/by a different analyst. | Overall RSD ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. | Detectable peak is present. |
| LOQ | Signal-to-Noise ratio of 10:1 with acceptable precision. | RSD ≤ 10% at the LOQ concentration. |
| Robustness | Vary parameters like pH (±0.2), flow rate (±10%), column temp (±5°C). | System suitability parameters remain within limits. |
Impurity Profiling and Degradation Product Analysis
Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, this includes starting materials from its synthesis, by-products, intermediates, and any degradation products that may form during storage or handling.
A validated, stability-indicating HPLC method is the primary tool for this analysis. researchgate.net Forced degradation studies are performed to intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light). These studies help to identify potential degradation products and demonstrate the method's ability to separate them from the parent compound. researchgate.netpensoft.net
The impurities are typically quantified relative to the main peak. Any impurity exceeding a certain threshold (e.g., 0.1%) would require identification.
Interactive Data Table: Potential Impurities and Degradation Products
| Compound Name | Type | Potential Origin | Expected Elution (Relative to Main Peak) |
| 1,3-Dimethylbenzene | Starting Material | Synthesis | Earlier |
| Succinic anhydride (B1165640) | Starting Material | Synthesis | Earlier |
| Unreacted intermediates | Process-Related Impurity | Incomplete reaction | Varies |
| Oxidative products | Degradation Product | Exposure to oxidizing agents | Varies |
| Hydrolytic products | Degradation Product | Exposure to acid/base and water | Varies |
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Pathways and Catalytic Systems
The primary route for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene with glutaric anhydride (B1165640). Future research is poised to explore more efficient and environmentally friendly catalytic systems for this transformation.
Novel Catalytic Approaches:
Traditional Friedel-Crafts acylation often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant waste. pearson.comjove.comksu.edu.sa Modern research is focused on developing heterogeneous catalysts and greener alternatives. numberanalytics.com
Solid Acid Catalysts: The use of solid acid catalysts, such as sulfated zirconia, presents a promising avenue. These catalysts are reusable, reduce corrosive waste, and can lead to highly selective reactions. rsc.org For instance, sulfated zirconia has been shown to be effective in the acylation of benzene, suggesting its potential applicability to the synthesis of this compound. rsc.org
Deep Eutectic Solvents (DESs): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both the solvent and the catalyst in Friedel-Crafts reactions. researchgate.netrsc.org These systems offer high yields, high selectivity, and the potential for catalyst recycling, aligning with the principles of green chemistry. rsc.org
Metal and Halogen-Free Methodologies: The development of metal- and halogen-free methodologies, for example, using methanesulfonic anhydride, offers a pathway to produce aryl ketones with minimal waste. acs.org
Future explorations will likely focus on optimizing these novel catalytic systems for the specific synthesis of this compound, aiming for higher yields, improved selectivity, and enhanced sustainability.
Deeper Understanding of Complex Reaction Mechanisms
The synthesis of this compound via Friedel-Crafts acylation involves a well-established electrophilic aromatic substitution mechanism. pearson.comjove.comksu.edu.sa However, a deeper understanding of the reaction intermediates and transition states can lead to more controlled and efficient synthetic processes.
The mechanism proceeds through the formation of an acylium ion from the reaction of glutaric anhydride with a Lewis acid. jove.com This electrophile then attacks the electron-rich 1,3-dimethylbenzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. jove.com Subsequent deprotonation restores the aromaticity of the ring, yielding the final product. jove.com
Future research could employ computational chemistry and advanced spectroscopic techniques to investigate the following:
The precise structure and stability of the acylium ion and the arenium ion intermediates.
The role of the catalyst in activating the acylating agent and stabilizing the reaction intermediates.
The potential for side reactions and the factors that influence regioselectivity, particularly in more complex substituted aromatic systems.
A more profound understanding of these mechanistic details will enable the rational design of catalysts and reaction conditions to maximize the efficiency and selectivity of the synthesis of this compound and its derivatives. researchgate.net
Design and Synthesis of Advanced Functional Materials Precursors
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group, makes it a valuable precursor for the synthesis of advanced functional materials.
Polymer Synthesis:
Keto-functionalized monomers can be polymerized to create scaffolds for a variety of applications. nih.govacs.org The ketone group can serve as a handle for post-polymerization modification, allowing for the attachment of various functional moieties. nih.govacs.org Similarly, the carboxylic acid group can be used in condensation polymerizations. For example, research has been conducted on the condensation polymerization of 4-ketopimelic acid with glycerol (B35011) to produce renewable polymers. ingentaconnect.com
Future research could focus on:
The synthesis of novel polyesters and polyamides by reacting this compound with various diols and diamines.
The development of functional polymers where the ketone group is used to attach bioactive molecules, cross-linking agents, or photoresponsive groups. rsc.org
The creation of degradable polymers, as keto-enol ether frameworks within a polymer backbone have been shown to be readily cleaved under mild acidic conditions. eurekalert.org
The unique structure of this compound offers the potential to create materials with tailored thermal, mechanical, and optical properties.
Elucidation of Specific Non-Clinical Biological Pathways
While there is no specific research on the biological pathways of this compound, the broader class of aryl keto acids has demonstrated significant biological activity. Aryl-keto containing α-amino acids, for instance, are involved in key biological processes and are valuable intermediates in the synthesis of bioactive compounds. researchgate.net
Potential Areas of Investigation:
Metabolic Pathways: 2-Keto acids are crucial intermediates in amino acid biosynthesis and can be converted into a wide range of chemicals within biological systems. researchgate.netnih.govnih.gov Research could explore whether this compound or its derivatives can interact with or modulate these metabolic pathways.
Enzyme Inhibition: The ketone functionality can interact with the active sites of enzymes, potentially leading to inhibitory effects. This opens up possibilities for designing enzyme inhibitors for therapeutic purposes.
Prebiotic Chemistry: Studies have shown that α-keto acids could have been important in the origins of life by participating in prebiotic reaction networks. nih.gov
Future non-clinical studies could investigate the metabolism, potential toxicity, and specific biological interactions of this compound to uncover its potential as a bioactive molecule or a probe for studying biological pathways.
Role in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. ucl.ac.ukucl.ac.uk this compound and its synthesis can play a role in advancing these goals.
Sustainable Synthesis Strategies:
Greener Catalysts: As discussed in section 9.1, the use of reusable solid acid catalysts and deep eutectic solvents can significantly reduce the environmental impact of the synthesis of aromatic ketones. rsc.orgresearchgate.netrsc.org
Alternative Oxidants and Solvents: Research into visible-light-induced aerobic C-H oxidation reactions using water as a solvent and air as the oxidant provides a green pathway for the synthesis of aromatic ketones. chemistryviews.org Applying such methods to the synthesis of precursors for this compound could be a future research direction.
Renewable Feedstocks: While the immediate precursors for this compound are derived from petrochemical sources, there is a broader trend towards using biomass-derived feedstocks for the synthesis of aromatic compounds. ucl.ac.ukucl.ac.uk Future innovations may enable the production of the necessary starting materials from renewable resources.
By embracing green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a more circular economy in the chemical industry. yedarnd.com
Q & A
Q. What are the established synthetic pathways for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of 1,3-dimethylbenzene with levulinic acid derivatives or Claisen condensation of appropriate precursors. Optimization strategies include:
- Using Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions, with strict control of anhydrous conditions .
- Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify the aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl) and carboxylic acid resonance (δ ~12 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing impurity standards (e.g., EP guidelines for related compounds) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 219.1 (calculated for C₁₃H₁₆O₃) .
Q. How should researchers address stability concerns during storage of this compound?
Methodological Answer:
- Store under inert atmosphere (argon) at -20°C to prevent oxidation of the ketone and carboxylic acid moieties.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- The electron-withdrawing ketone group activates the carbonyl carbon for nucleophilic attack. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity .
- Kinetic studies (e.g., varying nucleophile concentration) combined with ¹H NMR monitoring can elucidate rate laws and intermediates.
Q. How can computational tools predict the pharmacokinetic properties of this compound for drug discovery applications?
Methodological Answer:
- Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability.
- Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase) to assess binding affinity, validated by in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Cross-validate with X-ray crystallography (single-crystal diffraction) to confirm stereoelectronic effects, as demonstrated for structurally related thiadiazolamines .
- Reproduce synthesis under strictly controlled conditions (e.g., moisture-free, inert atmosphere) and document procedural deviations per CONSORT-EHEALTH guidelines .
Q. How can researchers design impurity profiling protocols for this compound under ICH guidelines?
Methodological Answer:
- Identify potential impurities (e.g., incomplete acylation byproducts) via LC-MS/MS and synthesize reference standards (e.g., methyl ester derivatives) for spiking experiments .
- Validate HPLC methods per ICH Q2(R1), including specificity, linearity (R² ≥ 0.995), and limit of quantification (LOQ ≤ 0.1%) .
Tables for Key Data
Q. Table 1: Comparative Physicochemical Properties of 5-Oxovaleric Acid Derivatives
| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP (Predicted) |
|---|---|---|---|---|
| This compound | N/A | C₁₃H₁₆O₃ | 220.26 | 2.8 |
| 5-(4-Methylphenyl)-5-oxovaleric acid | 833-85-2 | C₁₂H₁₄O₃ | 206.24 | 2.5 |
| 5-(3-Fluorophenyl)-5-oxovaleric acid | 845790-38-7 | C₁₁H₁₁FO₃ | 210.20 | 2.1 |
Q. Table 2: Recommended Analytical Parameters for Purity Assessment
| Technique | Column/Probe | Mobile Phase/Parameters | Acceptance Criteria |
|---|---|---|---|
| HPLC | C18 (4.6 × 150 mm) | Acetonitrile:0.1% H₃PO₄ (60:40) | Retention time ±0.2 min |
| NMR | DMSO-d₆ | 500 MHz, 25°C | δ 2.3 ppm (CH₃ groups) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
